molecular formula C4H7KO3S B6322680 Potassium 1-methylcyclopropane-1-sulfonate CAS No. 923032-54-6

Potassium 1-methylcyclopropane-1-sulfonate

Cat. No.: B6322680
CAS No.: 923032-54-6
M. Wt: 174.26 g/mol
InChI Key: NEXUWQBHVHSVDT-UHFFFAOYSA-M
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Description

Potassium 1-methylcyclopropane-1-sulfonate is a chemical compound with the molecular formula C4H7KO3S and a molecular weight of 174.26 g/mol. It is widely used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 1-methylcyclopropane-1-sulfonate can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropane with a sulfonating agent, followed by neutralization with potassium hydroxide. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and distillation, is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Potassium 1-methylcyclopropane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids under specific conditions.

    Reduction: Reduction reactions can convert it into different cyclopropane derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclopropane compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfonic acids, reduced cyclopropane derivatives, and substituted cyclopropane compounds.

Scientific Research Applications

Potassium 1-methylcyclopropane-1-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to create various cyclopropane derivatives.

    Biology: It is employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which potassium 1-methylcyclopropane-1-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium 1-methylcyclopropane-1-sulfonate include:

    Potassium cyclopropane-1-sulfonate: Lacks the methyl group on the cyclopropane ring.

    Sodium 1-methylcyclopropane-1-sulfonate: Similar structure but with sodium instead of potassium.

    1-Methylcyclopropane-1-sulfonic acid: The acid form without the potassium ion.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. Its potassium ion enhances its solubility and reactivity in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

potassium;1-methylcyclopropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S.K/c1-4(2-3-4)8(5,6)7;/h2-3H2,1H3,(H,5,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXUWQBHVHSVDT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7KO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

KSCN (2.48 g, 25.5 mmol) was added to a solution of Benzyl 1-methylcyclopropane-1-sulfonate (4.9 g, 25.5 mmol) in DME/H2O (1:1, 120 mL) and continued stirring at 100° C. for 16 h. Reaction mixture was concentrated under reduced pressure and the residue was washed with n-pentane and dried to afford potassium 1-methylcyclopropane-1-sulfonate (Int-49) (4.44 g, 100% yield) which was used in the next step without further purification.
Name
KSCN
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Benzyl 1-methylcyclopropane-1-sulfonate
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
DME H2O
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of butyl 1-methylcyclopropane-1-sulfonate (0.80 g, 4.2 mmol) and potassium thiocyanate (0.404 g, 4.16 mmol) in 1,4-dioxane/water (1:1, 10 mL) was heated at reflux for about 8 h. The reaction was cooled to ambient temperature and the solvents were concd under reduced pressure to yield crude potassium 1-methylcyclopropane-1-sulfonate which was suspended in thionyl chloride (7 mL). DMF (0.05 mL) was added and the mixture was heated at reflux for about 8 h and then cooled. The volatiles were removed under reduced pressure and the residue was dissolved in DCM (20 mL), washed with water (15 mL), dried over anhydrous MgSO4 and concd under reduced pressure to yield 1-methylcyclopropane-1-sulfonyl chloride (0.56 g, 86%) as a yellow oil. 1H NMR (DMSO-d6) δ 1.82 (br s, 2H), 1.79 (s, 3H), 1.15 (m, 2H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
0.404 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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